

In-depth Technical Guide: Disodium Mesoxalate (CAS Number 31635-99-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium mesoxalate*

Cat. No.: *B1617692*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium mesoxalate, with the CAS number 31635-99-1, is an organic salt. It is also referred to as disodium dihydroxymalonate or ketomalonic acid disodium salt.[1][2][3] In its hydrated form, it is known as **disodium mesoxalate** monohydrate.[1][4][5] Structurally, it is the disodium salt of mesoxalic acid, a dicarboxylic and ketonic acid.[5][6] In aqueous solutions, mesoxalic acid readily exists in a hydrated form as dihydroxymalic acid, and commercially available "sodium mesoxalate monohydrate" is typically sodium dihydroxymalonate.[6] While initial interest in this molecule has been explored in various contexts, this guide focuses on its scientifically documented biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of **disodium mesoxalate** is presented in the table below.

Property	Value	Reference(s)
CAS Number	31635-99-1	[1] [2]
Molecular Formula	C ₃ H ₂ Na ₂ O ₆ (monohydrate)	[2] [4]
Molecular Weight	180.02 g/mol (monohydrate)	[1] [2]
Synonyms	Dihydroxymalonic acid disodium salt, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate	[1] [2] [5]
Appearance	Crystalline solid	
Purity	Typically ≥98.0%	[1] [2]

Biological Activity and Mechanism of Action

Contrary to initial hypotheses, extensive literature searches did not yield evidence supporting the role of **disodium mesoxalate** as a direct or potent prolyl hydroxylase (PHD) inhibitor for the stabilization of Hypoxia-Inducible Factor (HIF).

However, research has identified a distinct biological activity for the parent compound, mesoxalic acid, as an inhibitor of HIV-1 Reverse Transcriptase (RT). This enzyme is crucial for the replication of the human immunodeficiency virus (HIV).

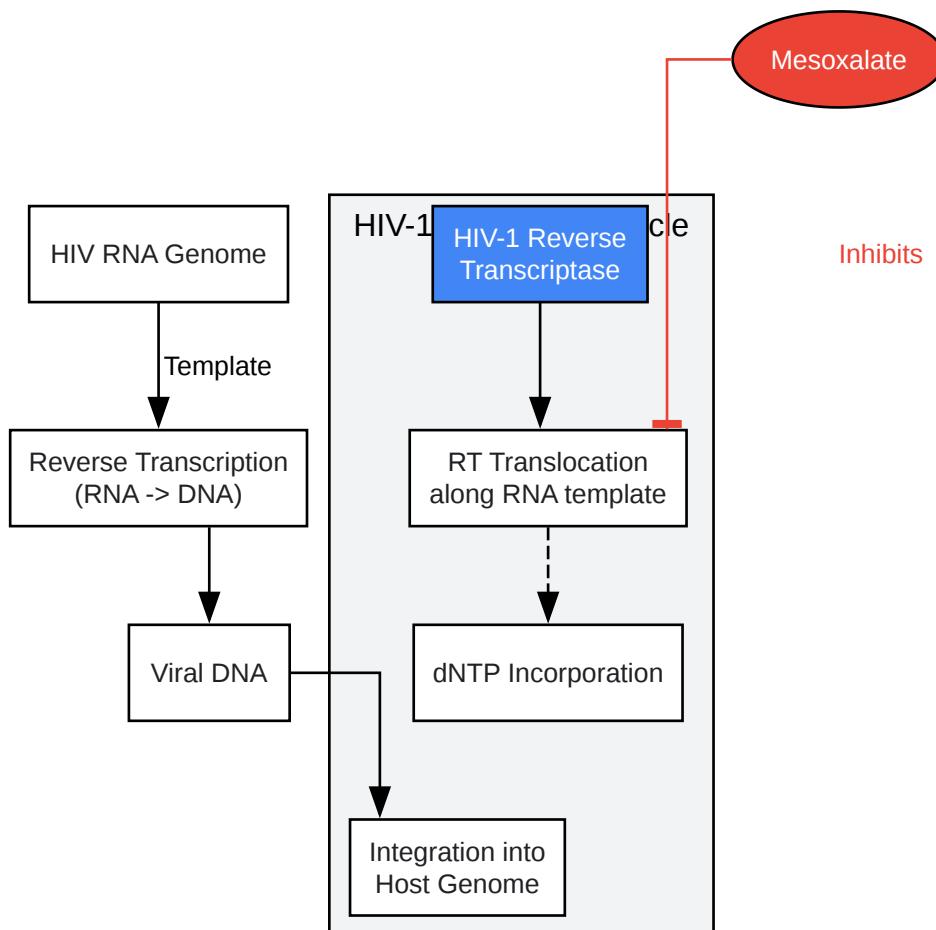
Inhibition of HIV-1 Reverse Transcriptase

Studies have shown that mesoxalate and its derivatives can block the function of HIV-1 RT. The proposed mechanism of action involves the inhibition of the enzyme's translocation step, which is essential for DNA synthesis.

A study investigating derivatives of mesoxalic acid reported an IC₅₀ of 2.2 µM for the inhibition of HIV-1 reverse transcriptase.[\[7\]](#) This indicates a significant potential for this class of compounds in the development of antiretroviral therapies.

The following diagram illustrates the proposed mechanism of action of mesoxalate on HIV-1 Reverse Transcriptase.

Mechanism of HIV-1 RT Inhibition by Mesoxalate



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of HIV-1 RT inhibition by mesoxalate.

Experimental Protocols

This section provides an overview of methodologies relevant to the study of **disodium mesoxalate** and its biological activities.

Synthesis of Disodium Mesoxalate

Disodium mesoxalate can be synthesized from diethyl mesoxalate. A general procedure involves the hydrolysis of the ester groups followed by neutralization with a sodium base.

Protocol for Synthesis of Diethyl Arylmalonates from Diethyl Mesoxalate (as a reference for starting material chemistry):

- While a direct protocol for **disodium mesoxalate** synthesis from readily available starting materials was not found in the immediate search, the synthesis of related compounds often starts with diethyl mesoxalate.^[8] The synthesis of disodium prephenate, another disodium salt, has been achieved using a protected α -keto acid intermediate, suggesting a potential synthetic strategy.^[9]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds against HIV-1 RT.

Objective: To determine the IC₅₀ value of **disodium mesoxalate** against HIV-1 reverse transcriptase.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer
- [³H]-dTTP (deoxythymidine triphosphate)
- Disodium mesoxalate** (or a stock solution of mesoxalic acid neutralized to the appropriate pH)
- Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, DTT, and KCl)
- Trichloroacetic acid (TCA)
- Glass fiber filters

- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of **disodium mesoxalate** in the assay buffer.
- In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the various concentrations of **disodium mesoxalate**.
- Initiate the reaction by adding recombinant HIV-1 RT and [³H]-dTTP.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
- Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.
- Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Plot the percentage of inhibition against the logarithm of the **disodium mesoxalate** concentration to determine the IC₅₀ value.

HIF-1 α Stabilization Western Blot Protocol (General)

While **disodium mesoxalate** is not a confirmed PHD inhibitor, this general protocol is provided for researchers who may wish to investigate other compounds for this activity.

Objective: To assess the ability of a test compound to stabilize HIF-1 α in cultured cells.

Materials:

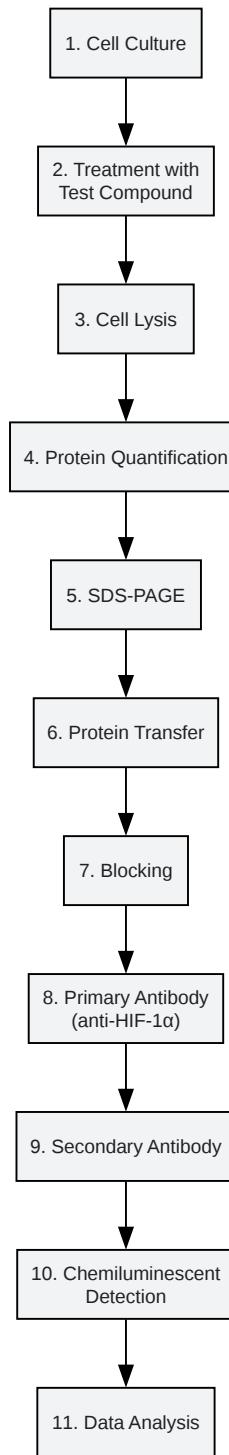
- Cell line (e.g., HeLa, Hep3B)
- Cell culture medium and supplements

- Test compound
- Positive control (e.g., CoCl₂, DMOG)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against HIF-1 α
- Loading control primary antibody (e.g., β -actin, Lamin B1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Culture cells to the desired confluence.
- Treat cells with the test compound at various concentrations and for different time points. Include untreated and positive control (e.g., hypoxia or a known HIF stabilizer) groups.
- Harvest the cells and prepare whole-cell lysates or nuclear extracts using an appropriate lysis buffer.^{[10][11]} It is critical to work quickly and on ice to prevent HIF-1 α degradation.^[5]
- Determine the protein concentration of each lysate using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary anti-HIF-1 α antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

HIF-1 α Stabilization Western Blot Workflow[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Renal anemia model mice [bio-protocol.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Disodium mesoxalate | C3Na2O5 | CID 81802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 7. PHD inhibition mitigates and protects against radiation-induced gastrointestinal toxicity via HIF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disodium malonate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. HIF1 α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of hypoxia-inducible factor-1 α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Disodium Mesoxalate (CAS Number 31635-99-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1617692#disodium-mesoxalate-cas-number-31635-99-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com